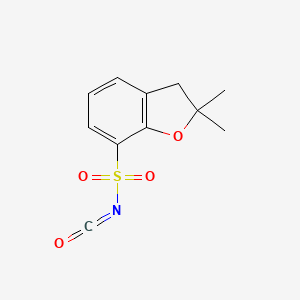
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol This compound is characterized by the presence of a chroman ring system attached to a cyclopropanecarboxylic acid methyl ester group
Vorbereitungsmethoden
The synthesis of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate typically involves several steps, including the formation of the chroman ring and the subsequent attachment of the cyclopropanecarboxylic acid methyl ester group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial production, the synthesis of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired product.
Analyse Chemischer Reaktionen
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides. Common reagents for these reactions include alkoxides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its unique chemical properties make it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chroman ring system can interact with enzymes and receptors, modulating their activity. The cyclopropanecarboxylic acid methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1-Chroman-6-yl-cyclopropanecarboxylic acid: This compound lacks the methyl ester group, which can affect its reactivity and biological activity.
1-Chroman-6-yl-cyclopropanecarboxylic ethyl ester: The ethyl ester group can influence the compound’s solubility and stability compared to the methyl ester.
1-Chroman-6-yl-cyclopropanecarboxylic propyl ester: The longer propyl ester group can further alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific combination of the chroman ring system and the cyclopropanecarboxylic acid methyl ester group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
methyl 1-(3,4-dihydro-2H-chromen-6-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-16-13(15)14(6-7-14)11-4-5-12-10(9-11)3-2-8-17-12/h4-5,9H,2-3,6-8H2,1H3 |
InChI-Schlüssel |
XWAKOHDDAWTROD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OCCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)




![3-Bromo-7-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8637176.png)




![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
![Ethyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8637212.png)


